Traditional DMAD/DEAD cycloadduct deprotection often causes product degradation under harsh conditions. BTMSAD addresses this with mild, fluoride-mediated TMS ester cleavage, preserving sensitive functionalities.
High-purity BTMSAD available for immediate dispatch.
Bis(trimethylsilyl)acetylenedicarboxylate (BTMSAD) is a highly reactive, bifunctional acetylenic dienophile and dipolarophile utilized extensively in advanced organic synthesis and materials formulation. As a bis-silylated analog of the ubiquitous dimethyl acetylenedicarboxylate (DMAD), it offers identical core alkyne reactivity for Diels-Alder and 1,3-dipolar cycloadditions, but with fundamentally different post-reaction processability. The trimethylsilyl (TMS) ester groups provide a critical procurement advantage: they can be cleaved under exceptionally mild conditions, making BTMSAD the exact precursor required when synthesizing complex, pH-sensitive dicarboxylic acids, novel alkynylsilanes, or specialized silicone hydrosilylation inhibitors where standard alkyl esters fail [1].
Substituting BTMSAD with standard alkyl acetylenedicarboxylates like DMAD or diethyl acetylenedicarboxylate (DEAD) frequently results in downstream synthetic bottlenecks, primarily during ester deprotection. DMAD-derived cycloadducts require harsh basic or acidic hydrolysis to unmask the dicarboxylic acid, which routinely degrades base-labile or acid-sensitive functional groups within complex target molecules. Furthermore, in specific 1,3-dipolar cycloadditions, the steric and electronic profile of the TMS groups completely alters the reaction pathway—diverting the reaction from polycyclic cascade products to discrete 1:1 adducts via retro-Brook rearrangements. Even bulky alternatives like di-tert-butyl acetylenedicarboxylate fail as direct drop-in replacements, as their extreme steric hindrance can entirely shut down cycloaddition reactivity[1].
TMS groups enable retro-Brook rearrangement; dialkyl analogs favor furan product formation under same conditions
Liquid BTAD avoids sublimation loss; DMAD sublimes at ambient temperature and may spontaneously polymerize
Orthogonal TMS deprotection not possible with symmetric dialkyl esters like DMAD or DEAD
The primary procurement driver for BTMSAD over DMAD is the differential cleavage conditions of the resulting cycloadducts. While DMAD and DEAD adducts require harsh saponification (e.g., NaOH/heat) or strong acid hydrolysis, the TMS esters of BTMSAD can be quantitatively cleaved using mild aqueous conditions, methanolysis, or fluoride sources at ambient temperature. This prevents the degradation of sensitive functional groups that would otherwise be destroyed during the unmasking of the dicarboxylic acid [1].
| Evidence Dimension | Ester cleavage conditions |
| Target Compound Data | Mild neutral hydrolysis or fluoride-mediated cleavage |
| Comparator Or Baseline | DMAD (Requires harsh basic saponification or strong acids) |
| Quantified Difference | Elimination of extreme pH requirements for deprotection |
| Conditions | Post-cycloaddition ester hydrolysis |
Essential for the synthesis of complex molecules where harsh hydrolysis of methyl/ethyl esters leads to product decomposition or low overall yields.
In 1,3-dipolar cycloadditions with strained alkynes such as cyclooctyne, BTMSAD exhibits a completely divergent reaction pathway compared to standard analogs. While DMAD reacts to form a complex polycyclic cascade product in 79% yield, BTMSAD yields a 1:1 adduct ketone in 85% yield via a retro-Brook rearrangement of the dipolar intermediate. Furthermore, substituting with di-tert-butyl acetylenedicarboxylate results in no characterizable product due to steric hindrance [1].
| Evidence Dimension | Product yield and reaction pathway |
| Target Compound Data | 85% yield of 1:1 adduct ketone (retro-Brook rearrangement) |
| Comparator Or Baseline | DMAD (79% yield of polycyclic cascade product); Di-tert-butyl acetylenedicarboxylate (0% yield) |
| Quantified Difference | 100% pathway divergence and circumvention of steric shutdown |
| Conditions | Reaction with cyclooctyne in anhydrous dichloromethane at 40 °C |
Enables access to novel retro-Brook rearranged scaffolds that are chemically impossible to generate using standard alkyl acetylenedicarboxylates.
BTMSAD demonstrates specific reactivity among silyl alkynoates by undergoing facile decarboxylation in the presence of an amine base to form alkynylsilanes. According to recent catalytic studies, while transition metals (such as Cu or Ir) are typically required to decarboxylate most silyl alkynoates, BTMSAD is capable of undergoing this transformation solely with an amine base. This provides a distinct, transition-metal-free route to functionalized silicon building blocks that DMAD cannot offer [1].
| Evidence Dimension | Amine-mediated decarboxylation capability |
| Target Compound Data | Undergoes decarboxylation with amine base |
| Comparator Or Baseline | Other reported silyl alkynoates (Require transition-metal catalysis) |
| Quantified Difference | Exclusive metal-free decarboxylation reactivity |
| Conditions | Amine base treatment |
Streamlines the synthesis of alkynylsilanes by eliminating the need for expensive or toxic transition-metal catalysts required for other alkynoates.
In the formulation of curable silicone compositions, alpha,alpha'-acetylenic diesters are critical hydrosilylation inhibitors. While DMAD and DEAD are commonly used, their high volatility and polarity can lead to migration issues. BTMSAD is utilized as a drop-in photoactivatable or thermal inhibitor where the bulky, lipophilic trimethylsilyl groups provide superior compatibility with the hydrophobic siloxane matrix, ensuring stable, long-term inhibition of the platinum catalyst prior to curing [1].
| Evidence Dimension | Matrix compatibility and volatility |
| Target Compound Data | High lipophilicity and low volatility (TMS groups) |
| Comparator Or Baseline | DMAD (High polarity, higher volatility) |
| Quantified Difference | Improved retention and solubility in hydrophobic silicone matrices |
| Conditions | Pt-catalyzed curable silicone compositions |
Prevents premature curing and inhibitor migration in high-performance industrial silicone adhesives and coatings.
Where post-cycloaddition deprotection of standard methyl esters (DMAD) would destroy the target molecule, BTMSAD is the precise choice. It allows for mild, neutral, or fluoride-mediated unmasking of the dicarboxylic acid, preserving delicate functional groups in advanced pharmaceutical intermediates [1].
Where researchers need to synthesize unique 1:1 adduct ketones via 1,3-dipolar cycloadditions with strained alkynes, BTMSAD is required. Its specific steric and electronic profile triggers a retro-Brook rearrangement that is impossible to achieve with DMAD or di-tert-butyl acetylenedicarboxylate [2].
Where industrial or laboratory workflows require the synthesis of alkynylsilanes via decarboxylation, BTMSAD is specifically suited. It allows for decarboxylation using only an amine base, bypassing the need for expensive or toxic transition-metal catalysts required by other alkynoates [3].
Where manufacturers of curable silicone elastomers and adhesives require a highly lipophilic, low-volatility alpha,alpha'-acetylenic diester to inhibit platinum-catalyzed hydrosilylation prior to activation, BTMSAD outperforms the more volatile and polar DMAD [4].
Flammable;Irritant